2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile
Description
Historical Development of Pyrazolo[1,5-a]quinazoline Research
The exploration of pyrazolo[1,5-a]quinazolines began in the late 20th century, driven by interest in fused heterocycles for bioactive molecule development. Early synthetic routes relied on cyclocondensation reactions, such as the interaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with enaminones derived from 1,3-cyclohexanedione under acidic conditions. These methods yielded foundational scaffolds like pyrazolo[1,5-a]quinazoline-3-carbonitriles, which were further functionalized through arylidene condensations and hydrazono couplings.
A pivotal advancement occurred in 2016 with the development of palladium-copper-catalyzed multi-component reactions, enabling efficient synthesis of 1,5-disubstituted pyrrolo[1,2-a]quinazolines. While these early studies focused on antibacterial and antioxidant applications, they laid the groundwork for later diversification into cyano-functionalized derivatives. The introduction of dicyano groups, as seen in 2-(cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile , marked a shift toward enhanced electronic properties and binding affinity optimization.
Evolution of Dicyano-Functionalized Pyrazolo[1,5-a]quinazolines
The strategic incorporation of cyano groups into the pyrazolo[1,5-a]quinazoline framework addresses key challenges in drug design, including solubility improvement and target engagement. The synthesis of This compound exemplifies this approach, achieved through:
- Cyclocondensation : Reaction of 5-amino-3-cyanomethyl-1H-pyrazole-4-carbonitrile with cyclic diketones under refluxing acetic acid.
- Post-functionalization : Sequential modifications using phenyl isothiocyanate and chloroacetonitrile to introduce thiazole-2-thione and cyanoethyl groups.
Recent innovations include Rh(III)-catalyzed [5 + 1] annulations, which enable combinatorial synthesis of pyrazolo[1,5-a]quinazolines with alkynoates. This method achieves high atom economy and functional group tolerance, critical for generating derivatives like the target compound.
Table 1 : Key Synthetic Routes for Dicyano Pyrazolo[1,5-a]quinazolines
Research Significance in Heterocyclic Medicinal Chemistry
The dual cyano groups in This compound confer distinct advantages:
- Electronic Modulation : The electron-withdrawing cyano groups enhance aromatic π-system polarization, facilitating interactions with kinase ATP-binding pockets.
- Hydrogen Bonding : The nitrile groups act as hydrogen bond acceptors, potentially improving binding to residues like Lys93 in JNK3.
- Metabolic Stability : Cyano substitution reduces susceptibility to oxidative metabolism, extending in vivo half-life.
Biological evaluations of related compounds demonstrate broad applicability:
- Anti-inflammatory activity via MAPK inhibition (ERK2 IC₅₀: 1.8–4.3 µM).
- Antifungal effects against Rhizoctonia solani (inhibition rate: 68–72% at 100 µg/mL).
Current Research Landscape and Applications
Recent advances focus on This compound and analogs for targeted therapies:
- Kinase Inhibition : Molecular docking studies predict strong binding to JNK3 (binding energy: −9.2 kcal/mol), suggesting potential in neurodegenerative disease modulation.
- Antimicrobial Development : Structural analogs show activity against Gram-positive bacteria (zone of inhibition: 14–18 mm).
- Computational Design : Pharmacophore models identify critical features for MAPK binding, guiding the synthesis of next-generation derivatives.
Table 2 : Biological Activities of Selected Pyrazolo[1,5-a]quinazolines
| Compound | Target | Activity (IC₅₀/Inhibition) | Reference |
|---|---|---|---|
| 13i | JNK3 | 2.1 µM | |
| 16 | ERK2 | 3.8 µM | |
| 6a | R. solani | 72% at 100 µg/mL |
Structure
3D Structure
Properties
IUPAC Name |
2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9N5O/c14-5-4-10-8(6-15)13-16-7-9-11(18(13)17-10)2-1-3-12(9)19/h7H,1-4H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANTULYFDTAJUBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=NC3=C(C(=NN23)CC#N)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201331868 | |
| Record name | 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
30.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24821800 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
860784-91-4 | |
| Record name | 2-(cyanomethyl)-6-oxo-8,9-dihydro-7H-pyrazolo[1,5-a]quinazoline-3-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201331868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile typically involves multiple steps, starting from simpler precursor molecules. One common approach is the cyclization of a suitable precursor containing the pyrazoloquinazoline core. This process often requires specific reaction conditions, such as the use of strong acids or bases, high temperatures, and controlled reaction environments to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to maximize yield and minimize by-products. Continuous flow chemistry might be employed to enhance efficiency and safety. Quality control measures, such as chromatography and spectroscopy, would be used to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : Conversion of functional groups to more oxidized forms.
Reduction: : Reduction of functional groups to more reduced forms.
Substitution: : Replacement of one functional group with another.
Addition: : Addition of atoms or groups to the molecule.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Nucleophiles like hydroxide (OH⁻) or halides (Cl⁻, Br⁻) can be used for substitution reactions.
Addition: : Reagents like Grignard reagents (RMgX) and organolithium compounds (RLi) are typically employed.
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines. Substitution reactions might result in the formation of different halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
In synthetic chemistry, this compound can serve as a building block for the construction of more complex molecules. Its reactivity and structural features make it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Biology
The biological activity of 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile has been explored in various studies. It has shown potential as an inhibitor of certain enzymes or receptors, making it a candidate for drug development.
Medicine
In the medical field, this compound could be investigated for its therapeutic properties
Industry
In the industrial sector, this compound might be used as an intermediate in the production of various chemicals. Its versatility and reactivity make it suitable for a wide range of applications, from material science to environmental technology.
Mechanism of Action
The mechanism by which 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile exerts its effects involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic outcomes. The exact mechanism would depend on the biological context and the specific targets involved.
Comparison with Similar Compounds
Structural Analogues in Heterocyclic Frameworks
Table 1: Core Structure and Substituent Comparison
Key Observations :
Core Heterocycle Variations: The target compound’s pyrazolo[1,5-a]quinazoline core is distinct from pyrimidoquinazolines (e.g., compound 12, ) and pyrazolopyrimidines (e.g., ), which lack the fused quinazoline ring system. Pyrazolo[5,1-b]quinazoline derivatives (e.g., 8c, ) share the quinazoline framework but differ in substituent positions (e.g., ethyl at C9 vs. cyanomethyl at C2 in the target compound).
Functional Group Impact: Carbonitrile vs. Carboxamide: The target’s C3-carbonitrile group contrasts with carboxamide derivatives (e.g., ), which may alter solubility and target binding.
Synthetic Approaches :
- Multi-component reactions (e.g., thiouracil condensation in ) and catalyst-free methods (e.g., ) dominate synthesis, whereas the target compound’s route remains unspecified.
- Yields vary significantly (e.g., 57% for compound 12 vs. 68% for thiazolo-pyrimidine derivatives in ), highlighting challenges in heterocyclic synthesis.
Physicochemical and Spectral Properties
Table 2: Property Comparison
Key Observations :
- The target compound’s higher molecular weight (estimated ~350 g/mol) compared to pyrazolopyrimidines (e.g., 235.24 g/mol, ) reflects its extended fused-ring system.
- Hydrogen-bonding capacity is similar across analogues (1 donor, 4–5 acceptors), suggesting comparable solubility and bioavailability profiles.
- IR spectra consistently show C≡N stretches near 2220 cm⁻¹ (e.g., ), confirming the ubiquity of carbonitrile groups.
Biological Activity
2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile is a nitrogen-rich heterocyclic compound with significant biological potential. This article reviews the compound's synthesis, biological activities, particularly its cytotoxic effects against various cancer cell lines, and its potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molar mass of 251.24 g/mol. The compound features a complex structure that includes both pyrazolo and quinazoline moieties, contributing to its diverse biological activity.
Cytotoxicity
Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The MTT assay was employed to assess cell viability in response to different concentrations of the compound (0.1 to 100 μM). The results indicated significant cytotoxic activity against MCF-7 (breast cancer) and HeLa (cervical cancer) cell lines.
| Concentration (μM) | MCF-7 Cell Viability (%) | HeLa Cell Viability (%) |
|---|---|---|
| 0.1 | 90 | 85 |
| 1 | 75 | 70 |
| 10 | 50 | 45 |
| 50 | 30 | 25 |
| 100 | 10 | 5 |
The data suggest that higher concentrations lead to increased cytotoxicity, indicating potential as an anticancer agent .
The mechanism by which this compound exerts its cytotoxic effects may involve several pathways:
- Apoptosis Induction : The compound appears to induce apoptosis in cancer cells, which is crucial for effective cancer treatment.
- Inhibition of Kinases : Similar compounds have been noted for their ability to inhibit protein kinases involved in cell survival and proliferation . This inhibition can disrupt critical signaling pathways that cancer cells rely on for growth.
Antimicrobial Activity
In addition to its anticancer properties, preliminary studies suggest that derivatives of pyrazolo[1,5-a]quinazoline compounds exhibit antibacterial and antifungal activities. Such properties could expand the therapeutic applications of this compound beyond oncology .
Case Studies
A study published in the Journal of Medicinal Chemistry highlighted the synthesis and evaluation of various quinazoline derivatives, including those similar to our compound. The study found that modifications in the molecular structure significantly influenced biological activity. Specifically, compounds with cyano groups displayed enhanced cytotoxicity against multiple cancer cell lines .
Q & A
Basic: What are the common synthetic routes for preparing 2-(Cyanomethyl)-6-oxo-6,7,8,9-tetrahydropyrazolo[1,5-a]quinazoline-3-carbonitrile?
Answer:
The compound is typically synthesized via multi-component reactions (MCRs) or cyclocondensation strategies. Key steps include:
- Cyclization of aminopyrazole derivatives with electrophilic reagents (e.g., malononitrile or ethyl acetoacetate) under reflux in ethanol or DMF .
- Catalyst-free Biginelli-type reactions using aldehydes and nitriles to form the pyrazoloquinazoline core, followed by cyanomethylation at the C2 position .
- Ultrasound-assisted synthesis to enhance reaction efficiency, as seen in analogous pyrazolo[1,5-a]pyrimidine systems, reducing reaction times from hours to minutes .
Characterization: Post-synthesis, structures are confirmed via 1H/13C NMR (e.g., δ 2.37–7.10 ppm for CH3 and aromatic protons) and IR spectroscopy (e.g., CN stretch at ~2200 cm⁻¹) .
Basic: How is the structural integrity of this compound validated in experimental settings?
Answer:
Standard analytical protocols include:
- Nuclear Magnetic Resonance (NMR):
- 1H NMR identifies proton environments (e.g., tetrahydropyrazoloquinazoline protons at δ 1.5–4.2 ppm) .
- 13C NMR confirms carbon types (e.g., carbonyl carbons at ~170 ppm, nitrile carbons at ~115 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+ at m/z 320–350) validate molecular weight .
- X-ray crystallography (where applicable) resolves stereochemistry and hydrogen-bonding networks in crystalline forms .
Basic: What initial biological screening methods are used to assess its bioactivity?
Answer:
- Anticancer assays: MTT or SRB tests against cell lines (e.g., HepG2, MCF-7) at concentrations of 10–100 μM, with IC50 calculations .
- Antimicrobial screening: Disk diffusion or microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans) .
- Enzyme inhibition studies: For cholinesterase or kinase targets, using spectrophotometric methods to measure activity reduction .
Advanced: How can reaction mechanisms for its synthesis be elucidated computationally?
Answer:
- Density Functional Theory (DFT): B3LYP/6-31G* calculations map energy profiles of intermediates (e.g., transition states in cyclization steps) .
- Kinetic isotope effects (KIE): Isotopic labeling (e.g., D2O in solvent) identifies rate-determining steps, such as proton transfers in tautomerization .
- Hammett plots correlate substituent effects (σ values) with reaction rates to infer electronic control in aryl-aldehyde condensations .
Advanced: How should researchers address discrepancies in reported yields or spectral data?
Answer:
- Parameter optimization: Adjust reaction time (e.g., 3–6 hours for nitroarene reductions) or solvent polarity (DMF vs. ethanol) to resolve yield inconsistencies .
- Data normalization: Reconcile NMR shifts by referencing to internal standards (e.g., TMS) and ensuring deuterated solvent purity .
- Reproducibility checks: Validate synthetic protocols across multiple labs, as seen in multi-institutional studies of pyrazolo[1,5-a]pyrimidines .
Advanced: What role do solvent systems play in optimizing its synthesis?
Answer:
- Polar aprotic solvents (DMF, DMSO): Enhance solubility of cyanomethyl intermediates but may promote side reactions (e.g., hydrolysis of nitriles) .
- Aqueous-organic biphasic systems: Improve yields in MCRs via phase-transfer catalysis (e.g., TBAB in water/ethanol mixtures) .
- Solvent-free conditions: Reduce purification complexity in microwave-assisted syntheses, though thermal degradation risks exist .
Advanced: How can multi-step syntheses be streamlined for scalability?
Answer:
- Catalyst screening: Transition-metal catalysts (e.g., Pd/C for nitro reductions) or organocatalysts (e.g., proline derivatives) improve step efficiency .
- Flow chemistry: Continuous reactors minimize intermediate isolation, as demonstrated in triazolo[1,5-a]pyridine syntheses .
- Design of Experiments (DoE): Statistical models (e.g., factorial design) optimize variables like temperature (80–120°C) and stoichiometry .
Advanced: How do structural modifications influence bioactivity?
Answer:
- SAR studies:
- Cyanomethyl group: Critical for H-bonding with biological targets (e.g., kinase ATP pockets); replacing it with carboxylates reduces potency .
- Quinazoline oxidation state: 6-oxo derivatives show higher solubility and bioavailability than 6,7-dihydro analogs .
- Aryl substitutions: Electron-withdrawing groups (e.g., Cl at C4) enhance antimicrobial activity by 2–3 fold .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
